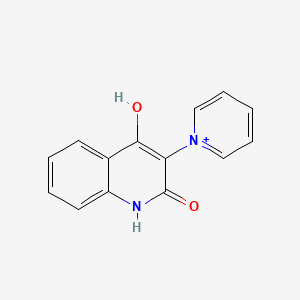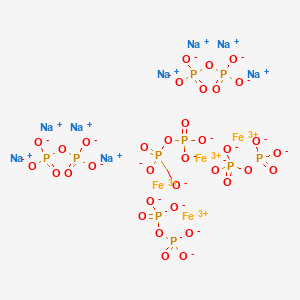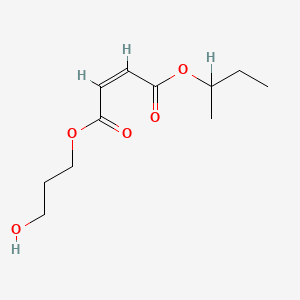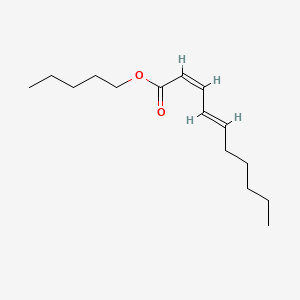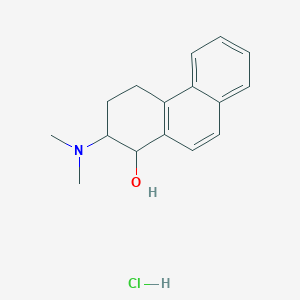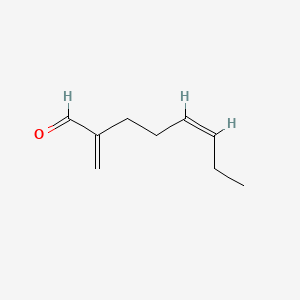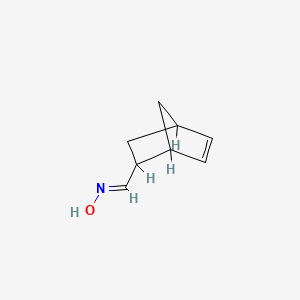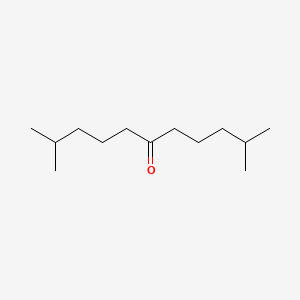
2,10-Dimethylundecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dimethylundecan-6-one, also known as 6,10-Dimethyl-2-undecanone, is an organic compound with the molecular formula C₁₃H₂₆O. It is a ketone characterized by the presence of two methyl groups at the 2nd and 10th positions of the undecane chain. This compound is also referred to as hexahydropseudoionone or tetrahydrogeranylacetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethylundecan-6-one can be achieved through various organic reactions. One common method involves the alkylation of 2-undecanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pseudoionone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,10-Dimethylundecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,10-Dimethylundecan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2,10-Dimethylundecan-6-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pseudoionone: A precursor in the synthesis of 2,10-Dimethylundecan-6-one.
Geranylacetone: Another related compound with similar structural features.
Phytone: Shares a similar carbon skeleton but differs in functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
84012-62-4 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
2,10-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-11(2)7-5-9-13(14)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
GEDUSQFJZAKUOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=O)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


